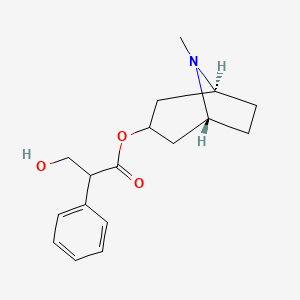

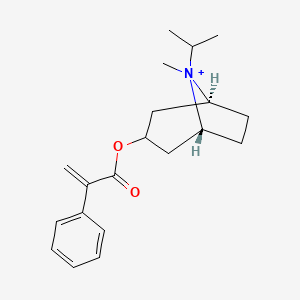

Apo-ipratropium

描述

Structure

3D Structure

属性

CAS 编号 |

792131-69-2 |

|---|---|

分子式 |

C20H28NO2+ |

分子量 |

314.4 g/mol |

IUPAC 名称 |

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate |

InChI |

InChI=1S/C20H28NO2/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16/h5-9,14,17-19H,3,10-13H2,1-2,4H3/q+1/t17-,18+,19?,21? |

InChI 键 |

APBFGXKTZSOWLK-FUUYNRHESA-N |

手性 SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C |

规范 SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Ipratropium on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium (B1672105), marketed under various brand names including Apo-ipratropium, is a cornerstone therapy for obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD). Its therapeutic efficacy is derived from its role as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and pharmacological profile of ipratropium. It includes a summary of quantitative binding data, detailed experimental protocols for its characterization, and visual representations of the key signaling and experimental workflows to support advanced research and drug development.

Core Mechanism of Action: Competitive Antagonism

Ipratropium bromide is a quaternary ammonium (B1175870) derivative of atropine (B194438) that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] By reversibly binding to these receptors, it blocks the endogenous neurotransmitter, acetylcholine (ACh), from initiating its physiological effects.[3] In the respiratory system, this antagonism is the primary mechanism behind its bronchodilatory and antisecretory properties.

Unlike some other muscarinic antagonists, ipratropium is non-selective, meaning it exhibits similar high affinity for the M1, M2, and M3 receptor subtypes, which are all present in the human airways.[4][5] Its quaternary amine structure makes it highly polar and lipid-insoluble, which minimizes systemic absorption from the lungs or gastrointestinal tract following inhalation and prevents it from crossing the blood-brain barrier.[4]

Interaction with Muscarinic Receptor Subtypes in the Airways

There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs).[1][5] The M1, M2, and M3 subtypes are critical to the regulation of airway function.

-

M3 Receptors: Located on airway smooth muscle cells and submucosal glands, M3 receptors are the primary mediators of bronchoconstriction and mucus secretion.[4][5] They are coupled to the Gq/11 class of G-proteins. Ipratropium's principal therapeutic benefit comes from its antagonism of M3 receptors, which leads to smooth muscle relaxation (bronchodilation) and a reduction in mucus secretion.[4]

-

M1 Receptors: Found in parasympathetic ganglia, M1 receptors facilitate neurotransmission. Their blockade by ipratropium can contribute to bronchodilation by reducing vagal tone at the ganglionic level. Like M3 receptors, they are coupled to Gq/11 G-proteins.

-

M2 Receptors: These receptors are located on presynaptic cholinergic nerve terminals and function as autoreceptors, creating a negative feedback loop that inhibits further ACh release.[3][5] Ipratropium's blockade of M2 receptors can paradoxically increase local ACh concentrations by inhibiting this feedback mechanism.[3] This effect may slightly counteract the bronchodilatory effects of M3 blockade, which could explain why ipratropium is sometimes less effective than β2-agonists.[5] M2 receptors are coupled to Gi/o G-proteins.

Inhibition of Downstream Signaling Pathways

Ipratropium exerts its effects by blocking the initiation of two major signaling cascades activated by ACh in the airways.

3.1 Gq/11 Pathway (M1 and M3 Receptors)

Upon ACh binding, M1 and M3 receptors activate the Gq/11 protein. This initiates a cascade where Phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC). In airway smooth muscle, the rise in intracellular Ca2+ is the critical event that leads to muscle contraction and bronchoconstriction. Ipratropium blocks this entire pathway at its origin.

3.2 Gi Pathway (M2 Receptors)

When ACh binds to presynaptic M2 autoreceptors, the associated Gi protein is activated. The alpha subunit of the Gi protein directly inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), leading to lower intracellular cAMP levels. In cholinergic nerve terminals, this reduction in cAMP results in decreased ACh release. By blocking this receptor, ipratropium prevents the inhibition of adenylyl cyclase, which can lead to an increase in ACh release.

Quantitative Pharmacological Data

The affinity and functional potency of ipratropium have been quantified using various experimental assays. As a non-selective antagonist, it demonstrates similar affinity across the M1, M2, and M3 receptor subtypes.

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| M1 | IC₅₀ | 2.9 nM | - | [6] |

| M2 | IC₅₀ | 2.0 nM | - | [6] |

| M3 | IC₅₀ | 1.7 nM | - | [6] |

| M1, M2, M3 | Kᵢ | 0.5 - 3.6 nM | Human Peripheral Lung | [7] |

| Muscarinic (Overall) | pA₂ | 8.39 | Rat Lung (isolated) | [8] |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of ipratropium required to inhibit 50% of the response to an agonist.

-

Kᵢ (Inhibition constant): The dissociation constant of the inhibitor, representing the affinity of the antagonist for the receptor.

-

pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Key Experimental Protocols

The characterization of ipratropium's interaction with muscarinic receptors relies on established in vitro pharmacological assays.

5.1 Radioligand Competitive Binding Assay

This assay directly measures the affinity (Kᵢ) of ipratropium for muscarinic receptor subtypes. It relies on the competition between unlabeled ipratropium and a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to the receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) engineered to express a single subtype of human muscarinic receptor (M1, M2, M3, etc.).

-

Incubation: The membranes are incubated in a buffer solution with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of unlabeled ipratropium.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The receptors and any bound ligand are trapped on the filter.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioligand decreases as the concentration of ipratropium increases. The data is used to calculate the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

5.2 Functional Antagonism Assays

These assays measure ipratropium's ability to inhibit the receptor's function upon agonist stimulation.

5.2.1 Calcium Mobilization Assay

This method is used for Gq-coupled receptors (M1, M3) and measures the increase in intracellular calcium following agonist stimulation.

Methodology:

-

Cell Culture: Whole cells expressing the M1 or M3 receptor are cultured in a microplate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The fluorescence of the dye increases significantly when it binds to Ca²⁺.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of ipratropium.

-

Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., acetylcholine, carbachol) is added to stimulate the receptors.

-

Signal Detection: The change in fluorescence intensity is measured in real-time using a plate reader (e.g., FLIPR).

-

Data Analysis: The ability of ipratropium to inhibit the agonist-induced calcium signal is quantified to determine an IC₅₀ value.

5.2.2 GTPγS Binding Assay

This assay measures the first step in G-protein activation and can be used for both Gi and Gq-coupled receptors. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit following agonist-induced receptor activation.

Methodology:

-

Membrane Preparation: Membranes expressing the receptor of interest are prepared.

-

Incubation: Membranes are incubated with a muscarinic agonist, GDP (to ensure G-proteins are in an inactive state), and varying concentrations of ipratropium.

-

Initiation: The reaction is initiated by adding [³⁵S]GTPγS. In the presence of an agonist, the activated Gα subunit exchanges GDP for [³⁵S]GTPγS.

-

Termination & Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration.

-

Quantification: Radioactivity on the filter is measured by scintillation counting.

-

Data Analysis: Ipratropium's ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its potency as an antagonist.

Conclusion

Ipratropium is a non-selective, competitive muscarinic antagonist that exerts its primary therapeutic effects in the airways through the blockade of M3 receptors on smooth muscle and submucosal glands, leading to bronchodilation and reduced mucus secretion. Its antagonism of M1 receptors may also contribute to these effects, while its blockade of presynaptic M2 autoreceptors can lead to a localized increase in acetylcholine release. The pharmacological profile of ipratropium has been thoroughly characterized through robust in vitro methods, confirming its high affinity for M1, M2, and M3 receptor subtypes. This detailed understanding of its mechanism of action is fundamental for the rational development of new and more selective muscarinic receptor modulators for respiratory diseases.

References

- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

Ipratropium Bromide: A Technical Guide to M1, M2, and M3 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of ipratropium (B1672105) bromide for M1, M2, and M3 muscarinic acetylcholine (B1216132) receptors. Ipratropium bromide is a non-selective muscarinic antagonist, and understanding its interaction with these receptor subtypes is crucial for its therapeutic application and for the development of more selective anticholinergic drugs.[1][2] This document details quantitative binding data, the experimental protocols used to obtain this data, and the associated signaling pathways.

Quantitative Binding Affinity of Ipratropium Bromide

Ipratropium bromide demonstrates a high affinity for all three muscarinic receptor subtypes—M1, M2, and M3. The binding affinity is typically quantified using inhibition constants (IC50 or Ki values), which represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower value indicates a higher binding affinity.

The table below summarizes the reported binding affinities of ipratropium bromide for human M1, M2, and M3 receptors.

| Receptor Subtype | Ligand | Parameter | Value (nM) |

| M1 | Ipratropium Bromide | IC50 | 2.9[3] |

| M2 | Ipratropium Bromide | IC50 | 2.0[3] |

| M3 | Ipratropium Bromide | IC50 | 1.7[3] |

| M1-M3 | Ipratropium Bromide | Ki | 0.5 - 3.6[4] |

These values indicate that ipratropium bromide binds with similar, high affinity to all three receptor subtypes, confirming its non-selective profile.

Muscarinic Receptor Signaling Pathways

The physiological effects of ipratropium bromide are a direct consequence of its blockade of the signaling pathways initiated by acetylcholine binding to muscarinic receptors. The M1, M2, and M3 subtypes are coupled to different G proteins and trigger distinct intracellular cascades.

M1 and M3 Receptor Signaling Pathway

M1 and M3 muscarinic receptors are primarily coupled to Gq/11 proteins. Activation of these receptors by an agonist like acetylcholine leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction and gland secretion.

References

The Impact of Apo-Ipratropium on Cyclic Guanosine Monophosphate (cGMP) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological effects of Apo-ipratropium on intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels. This compound, the unbranded form of ipratropium (B1672105) bromide, is a non-selective muscarinic receptor antagonist widely utilized in the management of respiratory diseases. Its primary mechanism of action involves the competitive inhibition of acetylcholine (B1216132) at muscarinic receptors, leading to a cascade of intracellular signaling events that culminate in bronchodilation. A critical component of this pathway is the modulation of cGMP, a key second messenger in smooth muscle tone regulation. This document consolidates the current understanding of this interaction, presents available quantitative data, details relevant experimental protocols for its study, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

This compound is a quaternary ammonium (B1175870) derivative of atropine (B194438) that functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[1] In the airways, acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on bronchial smooth muscle cells, triggering a signaling cascade that leads to muscle contraction and bronchoconstriction. By blocking these receptors, this compound effectively inhibits the action of acetylcholine, resulting in smooth muscle relaxation and bronchodilation.[1][2]

A pivotal element in the acetylcholine-induced contractile pathway is the second messenger, cyclic guanosine monophosphate (cGMP). The binding of acetylcholine to M3 receptors, which are Gq-protein coupled, initiates a signaling pathway that ultimately leads to an increase in intracellular cGMP levels, contributing to smooth muscle contraction.[3] this compound's antagonistic action at the M3 receptor disrupts this process, preventing the rise in intracellular cGMP and thereby promoting muscle relaxation.[1] This guide will delve into the specifics of this mechanism, the quantitative aspects of this inhibition, and the methodologies used to investigate these effects.

Signaling Pathway of this compound's Effect on cGMP

The primary pathway through which this compound influences cGMP levels is by antagonizing the M3 muscarinic receptor on airway smooth muscle cells. The sequence of events is as follows:

-

Acetylcholine Release: Acetylcholine is released from parasympathetic nerve terminals in the airways.

-

M3 Receptor Activation: Acetylcholine binds to and activates M3 muscarinic receptors, which are coupled to the Gq-type heterotrimeric G protein.[4]

-

Gq Protein Activation: This binding event stimulates the exchange of GDP for GTP on the α-subunit of the Gq protein, causing its dissociation from the βγ-subunits.

-

Phospholipase C Activation: The activated Gαq subunit then activates the enzyme phospholipase C (PLC).

-

IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Guanylate Cyclase Activation & cGMP Production: The increase in intracellular Ca2+, along with other factors, can lead to the activation of soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Smooth Muscle Contraction: Elevated cGMP levels, in this context, contribute to the phosphorylation of various proteins that lead to smooth muscle contraction.

-

This compound Action: this compound, as a competitive antagonist, binds to the M3 receptor and prevents acetylcholine from binding. This blockade inhibits the entire downstream signaling cascade, thereby preventing the increase in intracellular cGMP and leading to smooth muscle relaxation.[1]

Quantitative Data on the Inhibition of cGMP Production

It is important to note that the following data pertains to the inhibition of inositol phosphate (B84403) accumulation, a related downstream effect of M3 receptor activation, and not directly to cGMP inhibition. This data is presented as a surrogate to demonstrate the dose-dependent inhibitory nature of muscarinic antagonists.

| Antagonist | Agonist | Tissue/Cell Type | Measured Effect | IC50 | Reference |

| Atropine | Carbachol (B1668302) (0.1 mM) | Guinea-pig taenia caeci | Inhibition of inositol phosphate accumulation | 8.5 nM | [5] |

Note: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. Lower IC50 values indicate higher potency. Further research is required to determine the specific IC50 value for this compound's inhibition of acetylcholine-stimulated cGMP production in airway smooth muscle.

Experimental Protocols for Measuring cGMP Levels

The quantification of intracellular cGMP levels in response to this compound treatment is crucial for understanding its dose-dependent effects. The most common methods for this are the competitive enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA).

Competitive ELISA for cGMP

This is a widely used, sensitive, and non-radioactive method for quantifying cGMP.

Principle: The assay is based on the competition between cGMP in the sample and a fixed amount of labeled cGMP (e.g., conjugated to an enzyme like horseradish peroxidase) for a limited number of binding sites on a cGMP-specific antibody. The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture airway smooth muscle cells to near confluence in appropriate multi-well plates.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a muscarinic agonist (e.g., carbachol or acetylcholine) for a short period (e.g., 1-5 minutes) to induce cGMP production.

-

Include control wells with no treatment, agonist alone, and this compound alone.

-

-

Cell Lysis:

-

Aspirate the cell culture medium.

-

Add a lysis buffer (e.g., 0.1 M HCl) to each well to lyse the cells and stop enzymatic activity.

-

Incubate for 10-20 minutes at room temperature.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris. The supernatant contains the intracellular cGMP.

-

-

ELISA Procedure (following a commercial kit protocol):

-

Coating: A microplate is pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).

-

Competitive Binding:

-

Pipette standards (known concentrations of cGMP) and samples (cell lysates) into the wells.

-

Add a fixed amount of cGMP-specific primary antibody (e.g., rabbit anti-cGMP) to each well.

-

Add a fixed amount of enzyme-labeled cGMP (e.g., cGMP-HRP conjugate) to each well.

-

Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.

-

-

Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Data Acquisition: Read the absorbance of each well at a specific wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of cGMP in the samples by interpolating their absorbance values on the standard curve.

-

Calculate the percentage of inhibition of agonist-stimulated cGMP production for each concentration of this compound.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the this compound concentration.

-

Radioimmunoassay (RIA) for cGMP

RIA is a highly sensitive method that utilizes a radiolabeled tracer.

Principle: This method is also a competitive binding assay, similar to ELISA. However, instead of an enzyme-labeled cGMP, a radioactively labeled cGMP (e.g., with 125I) is used. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

Detailed Methodology:

The initial steps of cell culture, treatment, and lysis are identical to those described for the ELISA protocol.

-

RIA Procedure:

-

Competitive Binding:

-

In test tubes, combine the sample or standard with a fixed amount of cGMP-specific antibody.

-

Add a fixed amount of radiolabeled cGMP.

-

Incubate to allow for competitive binding to reach equilibrium.

-

-

Separation of Bound and Free cGMP: Separate the antibody-bound cGMP from the free cGMP. This can be achieved by methods such as precipitation of the antibody-antigen complex with a secondary antibody or by using charcoal to adsorb the free cGMP.

-

Radioactivity Measurement: Measure the radioactivity of the bound fraction using a gamma counter.

-

-

Data Analysis:

-

The data analysis is similar to the ELISA method, where a standard curve is generated by plotting the radioactivity of the standards against their concentrations. The concentration of cGMP in the samples is then determined from this curve.

-

Conclusion

This compound exerts its bronchodilatory effects by acting as a non-selective muscarinic antagonist. A key aspect of its mechanism of action in airway smooth muscle is the inhibition of acetylcholine-induced increases in intracellular cGMP levels. By blocking the M3 muscarinic receptor, this compound prevents the Gq-protein mediated signaling cascade that leads to cGMP production and subsequent muscle contraction. While direct quantitative data on the IC50 of this compound for cGMP inhibition is limited, the available information on related compounds suggests a potent, dose-dependent antagonism. The experimental protocols detailed in this guide, such as competitive ELISA and RIA, provide robust methods for researchers to further investigate and quantify the precise effects of this compound and other muscarinic antagonists on cGMP signaling in relevant physiological systems. A deeper understanding of these quantitative relationships is essential for the continued development and optimization of therapeutic strategies for respiratory diseases.

References

- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. DailyMed - IPRATROPIUM BROMIDE solution [dailymed.nlm.nih.gov]

- 3. Cyclic GMP regulates M₃AChR activity at plasma membranes from airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the anticholinergic properties of Apo-ipratropium in vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro anticholinergic properties of Apo-Ipratropium, with a focus on its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). Ipratropium (B1672105) bromide, the active ingredient in this compound, is a non-selective muscarinic antagonist.[1][2][3][4] This guide details its binding affinities, functional activities, and the experimental methodologies used to determine these characteristics.

Data Presentation: Quantitative Analysis of Ipratropium Bromide's Anticholinergic Activity

The anticholinergic activity of ipratropium bromide has been quantified through various in vitro assays, primarily focusing on its binding affinity (Ki) and functional inhibition (IC50) at different muscarinic receptor subtypes.

| Receptor Subtype | Ligand | Assay Type | Tissue/Cell Line | Quantitative Value | Reference |

| M1 | Ipratropium Bromide | Functional Assay (Inhibition) | - | IC50: 2.9 nM | [5] |

| M2 | Ipratropium Bromide | Functional Assay (Inhibition) | - | IC50: 2.0 nM | [5] |

| M3 | Ipratropium Bromide | Functional Assay (Inhibition) | - | IC50: 1.7 nM | [5] |

| M1-M3 | Ipratropium Bromide | Radioligand Binding Assay | Human Peripheral Lung | Ki: 0.5–3.6 nM | [6] |

| M1-M3 | Ipratropium Bromide | Radioligand Binding Assay | Human Airway Smooth Muscle (HASM) | Ki: 0.5–3.6 nM | [6] |

Muscarinic Receptor Signaling Pathways

Ipratropium bromide exerts its effects by blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting the downstream signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that couple to different G-proteins to elicit their effects.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[7] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7]

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the anticholinergic properties of ipratropium bromide.

Radioligand Binding Assay

This assay determines the binding affinity of ipratropium bromide to muscarinic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of ipratropium bromide for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Ipratropium bromide.

-

Non-labeled antagonist (e.g., Atropine) for determining non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-K1 cells expressing the specific muscarinic receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add [³H]-NMS and cell membrane suspension.

-

Non-specific Binding: Add [³H]-NMS, a high concentration of unlabeled atropine, and cell membrane suspension.

-

Competitive Binding: Add [³H]-NMS, varying concentrations of ipratropium bromide, and cell membrane suspension.

-

-

Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of ipratropium bromide from the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the ability of ipratropium bromide to inhibit the downstream signaling of muscarinic receptors upon agonist stimulation.

Objective: To determine the potency of ipratropium bromide in inhibiting agonist-induced intracellular calcium mobilization.

Materials:

-

CHO-K1 cells stably expressing M1, M3, or M5 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist (e.g., Carbachol).

-

Ipratropium bromide.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capability.

Procedure:

-

Cell Plating: Seed the cells into microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate for 60 minutes at 37°C.

-

Antagonist Incubation: Wash the cells and add varying concentrations of ipratropium bromide. Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader and record a baseline fluorescence. Inject the muscarinic agonist and continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

Data Analysis: Determine the inhibitory effect of ipratropium bromide on the agonist-induced calcium response. Calculate the IC50 value from the concentration-response curve.

Objective: To determine the potency of ipratropium bromide in blocking the agonist-induced inhibition of cAMP production.

Materials:

-

CHO-K1 cells stably expressing M2 or M4 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

Muscarinic agonist (e.g., Carbachol).

-

Ipratropium bromide.

-

cAMP detection kit (e.g., HTRF-based).

-

Cell lysis buffer.

Procedure:

-

Cell Plating: Seed the cells into a suitable microplate and culture overnight.

-

Antagonist and Agonist Incubation: Pre-incubate the cells with varying concentrations of ipratropium bromide. Then, stimulate the cells with a mixture of the muscarinic agonist and forskolin.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP levels using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis: Determine the ability of ipratropium bromide to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production. Calculate the IC50 value from the concentration-response curve.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. droracle.ai [droracle.ai]

- 3. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Impact of Apo-Ipratropium on Intracellular Calcium Signaling in Airway Smooth Muscle: A Technical Guide

Executive Summary: Airway smooth muscle (ASM) contraction is a fundamental process in respiratory physiology, and its dysregulation is a hallmark of obstructive airway diseases. The intracellular concentration of free calcium ions ([Ca²⁺]i) is the primary determinant of ASM tone. This technical guide provides an in-depth examination of the mechanism by which Apo-Ipratropium (ipratropium bromide), a non-selective muscarinic receptor antagonist, modulates intracellular calcium signaling to induce bronchodilation. By competitively inhibiting M₃ muscarinic receptors on ASM cells, ipratropium (B1672105) directly blocks the acetylcholine-triggered signaling cascade that leads to Ca²⁺ release from intracellular stores, thereby preventing muscle contraction. This document details the underlying signaling pathways, presents quantitative data on ipratropium's effects, outlines key experimental protocols for its study, and serves as a resource for researchers and drug development professionals in the respiratory field.

Core Principles of Calcium-Dependent Airway Smooth Muscle Contraction

Contraction of airway smooth muscle is fundamentally regulated by the concentration of intracellular calcium ([Ca²⁺]i). Under resting conditions, [Ca²⁺]i is maintained at low levels (~100 nM). Stimulation by bronchoconstrictor agonists, primarily acetylcholine (B1216132) (ACh) released from parasympathetic nerves, triggers a rapid and significant increase in [Ca²⁺]i. This elevation initiates the final common pathway of muscle contraction.

The canonical signaling pathway activated by acetylcholine involves the following key steps:

-

Receptor Binding: Acetylcholine binds to the M₃ muscarinic acetylcholine receptor (M₃-AChR), a G-protein coupled receptor (GPCR), on the surface of ASM cells.[1]

-

G-Protein Activation: This binding activates the associated heterotrimeric G-protein, Gαq.[1]

-

PLC Activation: Gαq activates the enzyme Phospholipase C (PLC).[1][2]

-

Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][2]

-

Intracellular Ca²⁺ Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors (IP₃R) on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular Ca²⁺ store.[2][3] This binding opens the channel, causing a rapid release of stored Ca²⁺ into the cytosol.[4]

-

Activation of Contractile Machinery: The rise in cytosolic [Ca²⁺]i leads to Ca²⁺ binding to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the 20 kDa regulatory myosin light chain (MLC₂₀). This phosphorylation is the critical step that enables cross-bridge cycling between actin and myosin filaments, resulting in muscle contraction.[5]

Agonist stimulation often results not just in a single transient rise in calcium but in sustained, repetitive [Ca²⁺]i oscillations, which are crucial for maintaining airway contraction.[3][4]

This compound's Mechanism of Action on Calcium Signaling

This compound (ipratropium bromide) is a synthetic quaternary ammonium (B1175870) compound and a non-selective muscarinic receptor antagonist.[6][7] Its primary therapeutic effect in the airways—bronchodilation—is achieved by competitively inhibiting the action of acetylcholine at muscarinic receptors.[5][7]

Primary Antagonism at M₃ Receptors: The principal mechanism of ipratropium is the blockade of M₃ receptors located on the ASM cell surface.[8][9] By occupying the ACh binding site, ipratropium prevents the initiation of the Gq-PLC-IP₃ signaling cascade.[5] This direct intervention has a clear and immediate impact on intracellular calcium dynamics:

-

Inhibition of IP₃ Production: Without M₃ receptor activation, PLC remains inactive, and consequently, the production of IP₃ is prevented.[5]

-

Prevention of Ca²⁺ Release: With no IP₃ to bind to the IP₃R on the sarcoplasmic reticulum, the Ca²⁺ release channels remain closed.

-

Attenuation of [Ca²⁺]i Increase: Ipratropium effectively blunts or abolishes the sharp rise in cytosolic [Ca²⁺]i that would normally be induced by acetylcholine.

The net result is a failure to activate the Ca²⁺-calmodulin-MLCK pathway, leading to the relaxation of airway smooth muscle and bronchodilation.

Non-Selective Effects on M₂ Receptors: Ipratropium's non-selectivity means it also blocks M₂ muscarinic receptors.[6][8][10] M₂ receptors are located on the presynaptic terminals of the postganglionic parasympathetic nerves that innervate the ASM.[6][10] These receptors function as inhibitory autoreceptors; when stimulated by ACh, they reduce further ACh release, forming a negative feedback loop.[6] By blocking these M₂ autoreceptors, ipratropium can paradoxically increase the local concentration of acetylcholine in the synaptic cleft.[6] This may slightly counteract its primary bronchodilatory effect at the M₃ receptor, a property not shared by M₃-selective antagonists.

Quantitative Data Presentation

The effect of ipratropium can be quantified at the cellular, tissue, and clinical levels. While direct measurements of ipratropium's IC₅₀ on ACh-induced calcium signaling in ASM cells are specific to individual experimental setups, its impact on related ion channels and functional outcomes has been documented.

Table 1: Ipratropium's Effect on Muscarinic Signaling and Functional Outcomes

| Parameter / Endpoint | Agonist / Condition | Effect of Ipratropium | Downstream Consequence |

|---|---|---|---|

| M₃ Receptor Binding | Acetylcholine | Competitive Antagonism[7] | Prevents Gq protein activation |

| IP₃ Production | Acetylcholine | Inhibition[5] | Prevents IP₃R activation on SR |

| [Ca²⁺]i Mobilization | Acetylcholine | Attenuation/Abolition[5] | Prevents activation of Ca²⁺-Calmodulin/MLCK |

| ASM Contraction | Acetylcholine | Relaxation/Inhibition[7] | Bronchodilation |

| BK(Ca) Channel Activity | Chronic Hypoxia | Reverses hypoxia-induced decrease in channel activity[11] | Potentially contributes to smooth muscle relaxation through hyperpolarization[11][12] |

| Bronchodilation (FEV₁) | COPD | Dose-dependent increase[13] | Improved airflow |

Table 2: Ipratropium's Effect on Large-Conductance Ca²⁺-Activated K⁺ (BK(Ca)) Channel Kinetics in Hypoxic Rat Tracheal Smooth Muscle Cells

Data summarized from Luo et al., 2002.[11] Chronic hypoxia decreases BK(Ca) channel activity, which is reversed by ipratropium.[11] Increased BK(Ca) channel activity promotes membrane hyperpolarization, which opposes contraction.[12][14][15]

| Parameter | Control | Chronic Hypoxia | Hypoxia + Ipratropium |

| Open Probability (P₀) | 0.35 ± 0.10 | 0.17 ± 0.07 | 0.28 ± 0.09 |

| Fast Open Time (τₒ₁) | 1.49 ± 0.41 ms | 0.53 ± 0.23 ms | 0.89 ± 0.25 ms |

| Slow Open Time (τₒ₂) | 11.9 ± 3.2 ms | 3.8 ± 1.4 ms | 6.3 ± 1.9 ms |

| Fast Closing Time (τc₁) | 2.7 ± 0.9 ms | 5.7 ± 1.5 ms | 3.3 ± 1.2 ms |

| Slow Closing Time (τc₂) | 12.1 ± 2.3 ms | 19.4 ± 2.9 ms | 12.4 ± 2.6 ms |

Table 3: Clinical Dose-Response of Inhaled Ipratropium Bromide on Bronchodilation (FEV₁) in Patients with Stable COPD

Data compiled from multiple studies assessing peak FEV₁ improvement.[13][16][17][18]

| Dose (Inhaled) | Typical Peak FEV₁ Improvement | Notes |

| 40 µg (MDI) | ~230 mL or 23% increase over baseline[18] | Standard dose; provides significant bronchodilation.[13] |

| 80 µg (MDI) | Modest additional improvement over 40 µg[13] | Does not significantly improve maximal exercise workload compared to placebo.[13] |

| 160 µg (MDI) | Greater increase in FEV₁ than 40 µg or 80 µg[13] | Significantly improves maximal exercise workload.[13] |

| 240 µg (MDI) | Similar FEV₁ increase to 160 µg[13] | Significantly improves maximal exercise workload.[13] |

| 400 µg (Nebulized) | ~440 mL increase over baseline[17] | Considered near-optimal dose for nebulized solution, with effects lasting over 6 hours.[16][17] |

Experimental Protocols

Investigating the impact of ipratropium on ASM calcium signaling and function requires specific and robust experimental methodologies. Below are detailed protocols for key in-vitro assays.

Protocol: Measurement of Intracellular Calcium ([Ca²⁺]i) in Cultured Airway Smooth Muscle Cells

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca²⁺]i in response to agonist stimulation in the presence or absence of ipratropium.[19][20][21][22][23]

Materials:

-

Primary human ASM cells or a relevant cell line

-

Cell culture medium (e.g., DMEM/F-12) with supplements

-

Glass-bottom culture dishes

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Pluronic F-127

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS)

-

Acetylcholine (ACh) stock solution

-

This compound bromide stock solution

-

Ionomycin (B1663694) (for maximum fluorescence, Rₘₐₓ)

-

EGTA (for minimum fluorescence, Rₘᵢₙ)

-

Fluorescence imaging system with dual excitation (340/380 nm) and emission (~510 nm) capabilities

Procedure:

-

Cell Culture: Plate ASM cells on glass-bottom dishes and culture until they reach 80-90% confluency.

-

Dye Loading Solution Preparation: Prepare a 1 mM Fura-2 AM stock in DMSO. For the loading solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (final concentration ~0.02%) to aid in dye solubilization.

-

Cell Loading: Wash the cultured cells twice with HBSS. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate in fresh HBSS for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging and Baseline Measurement: Mount the dish on the fluorescence microscope stage. Continuously perfuse with HBSS. Acquire ratiometric images by alternating excitation wavelengths between 340 nm and 380 nm and collecting the emission at ~510 nm. Record data for 2-5 minutes to establish a stable baseline fluorescence ratio (F₃₄₀/F₃₈₀).

-

Antagonist Incubation: Introduce HBSS containing the desired concentration of ipratropium bromide into the perfusion system and incubate for 10-15 minutes.

-

Agonist Stimulation: While continuing to record, stimulate the cells by adding acetylcholine to the perfusion buffer at a concentration known to elicit a robust Ca²⁺ response (e.g., 1-10 µM).

-

Data Analysis: Record the change in the F₃₄₀/F₃₈₀ ratio over time. The ratio is proportional to the [Ca²⁺]i. Compare the peak and integrated Ca²⁺ response in ipratropium-treated cells to control (vehicle-treated) cells.

-

Calibration (Optional): At the end of the experiment, sequentially add ionomycin (to saturate the dye with Ca²⁺ and determine Rₘₐₓ) followed by EGTA (to chelate all Ca²⁺ and determine Rₘᵢₙ) to allow for conversion of the ratio to absolute [Ca²⁺]i values.

Protocol: Isometric Contraction Measurement in Isolated Tracheal Rings

This ex-vivo protocol measures the direct functional output of Ca²⁺ signaling—muscle contraction—and is ideal for determining the potency of antagonists like ipratropium.[24][25][26][27][28]

Materials:

-

Animal model (e.g., mouse, rat, guinea pig)

-

Dissection tools

-

Organ bath system with force-displacement transducers

-

Data acquisition system

-

Krebs-Henseleit physiological salt solution (PSS)

-

Carbógeno gas (95% O₂ / 5% CO₂)

-

Acetylcholine (ACh) or Carbachol (CCh) stock solutions

-

This compound bromide stock solution

-

High-potassium (K⁺) PSS for viability testing

Procedure:

-

Tissue Dissection: Humanely euthanize the animal according to approved protocols. Carefully excise the trachea and place it in ice-cold, carbogen-aerated Krebs-Henseleit solution.

-

Ring Preparation: Under a dissecting microscope, clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

-

Mounting: Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. One hook is fixed, while the other is connected to an isometric force transducer.

-

Equilibration and Viability: Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.0 g). During this period, wash the rings with fresh PSS every 15-20 minutes. Check tissue viability by contracting the rings with high-K⁺ PSS.

-

Antagonist Incubation: After washing out the high-K⁺ solution and allowing the tension to return to baseline, incubate the rings with a specific concentration of ipratropium bromide (or vehicle for control rings) for 20-30 minutes.

-

Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve by adding acetylcholine in a stepwise, logarithmic manner (e.g., 1 nM to 100 µM). Allow the contraction at each concentration to reach a stable plateau before adding the next dose.

-

Data Analysis: Record the peak tension generated at each ACh concentration. Plot the contractile response (as a percentage of the maximum response) against the log concentration of ACh. The presence of a competitive antagonist like ipratropium will cause a rightward shift in the concentration-response curve. This shift can be used to calculate the pA₂, a measure of the antagonist's potency.

Conclusion

This compound exerts its bronchodilatory effect by directly intervening in the core signaling pathway that governs airway smooth muscle contraction. Its primary mechanism is the competitive antagonism of M₃ muscarinic receptors, which effectively prevents acetylcholine from triggering the Gq-PLC-IP₃ pathway. This blockade inhibits the release of calcium from the sarcoplasmic reticulum, thereby keeping intracellular calcium concentrations low and promoting muscle relaxation. While its non-selectivity for the M₂ autoreceptor represents a pharmacological nuance, its profound impact on the M₃-mediated calcium signal remains the cornerstone of its therapeutic efficacy in obstructive airway diseases. The experimental protocols and quantitative data presented herein provide a framework for the continued investigation and development of agents targeting this critical signaling nexus.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Ion channel regulation of intracellular calcium and airway smooth muscle function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholine-induced Calcium Signaling and Contraction of Airway Smooth Muscle Cells in Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholine-induced calcium signaling and contraction of airway smooth muscle cells in lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. [Effect of ipratropium bromide on calcium activated potassium channel in tracheal smooth muscle cells from chronically hypoxic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Large-conductance, calcium-activated potassium channels: structural and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dose response study of ipratropium bromide aerosol on maximum exercise performance in stable patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease [frontiersin.org]

- 15. Revisiting the Large-Conductance Calcium-Activated Potassium (BKCa) Channels in the Pulmonary Circulation [mdpi.com]

- 16. Dose response to ipratropium as a nebulized solution in patients with chronic obstructive pulmonary disease. A three-center study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atsjournals.org [atsjournals.org]

- 18. publications.ersnet.org [publications.ersnet.org]

- 19. mdpi.com [mdpi.com]

- 20. ionbiosciences.com [ionbiosciences.com]

- 21. hellobio.com [hellobio.com]

- 22. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 24. An isometric method to study respiratory smooth muscle responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. socmucimm.org [socmucimm.org]

- 26. Ex Vivo and In Silico Approaches of Tracheal Relaxation through Calcium Channel Blockade of 6-Aminoflavone and Its Toxicological Studies in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. youtube.com [youtube.com]

Gene Expression Alterations in Bronchial Epithelial Cells Following Apo-Ipratropium Treatment: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium (B1672105) bromide, the active ingredient in Apo-Ipratropium, is a widely utilized short-acting muscarinic antagonist for the management of chronic obstructive pulmonary disease (COPD) and asthma. Its primary mechanism of action involves the blockade of acetylcholine-induced bronchoconstriction. However, emerging evidence suggests that its therapeutic effects may extend beyond bronchodilation to include modulation of inflammatory and remodeling processes in the airways. This technical guide delves into the prospective gene expression changes in human bronchial epithelial cells (HBECs) upon treatment with ipratropium bromide. While direct comprehensive transcriptomic data for ipratropium on HBECs is not extensively available in public databases, this paper synthesizes information from studies on other muscarinic antagonists and the known signaling pathways to postulate the anticipated molecular effects. This guide provides detailed hypothetical experimental protocols for investigating these effects, summarizes potential quantitative data in structured tables, and visualizes the key signaling pathways and workflows using the DOT language for Graphviz.

Introduction

The airway epithelium is a critical interface between the external environment and the underlying lung tissue. In chronic inflammatory airway diseases such as COPD and asthma, epithelial cells are active participants in the disease process, releasing a variety of inflammatory mediators that contribute to airway inflammation and remodeling.[1] Acetylcholine (B1216132), the primary neurotransmitter of the parasympathetic nervous system, not only induces smooth muscle contraction but also influences epithelial cell function through muscarinic receptors.[2]

Ipratropium bromide acts as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[3] By blocking these receptors on airway smooth muscle, it prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), leading to bronchodilation.[4] Beyond this well-established mechanism, the blockade of muscarinic receptors on epithelial cells is thought to have anti-inflammatory and anti-remodeling effects.[3] This is supported by studies on other muscarinic antagonists like tiotropium, which has been shown to inhibit the release of inflammatory mediators such as interleukin-8 (IL-8) from bronchial epithelial cells.[5][6]

This whitepaper will explore the potential gene expression changes in bronchial epithelial cells treated with ipratropium bromide, focusing on genes related to inflammation, mucus production, and tissue remodeling.

Potential Gene Expression Changes: A Data-Driven Hypothesis

Based on the known anti-inflammatory effects of muscarinic antagonists, treatment of bronchial epithelial cells with ipratropium bromide is anticipated to modulate the expression of genes involved in key inflammatory pathways, primarily through the inhibition of the NF-κB signaling cascade.[3]

Downregulation of Pro-inflammatory Genes

The NF-κB pathway is a central regulator of inflammation, and its activation in bronchial epithelial cells leads to the transcription of numerous pro-inflammatory genes.[7] Muscarinic receptor activation can trigger this pathway.[3] Therefore, ipratropium, by blocking these receptors, is expected to downregulate the expression of NF-κB target genes.

Table 1: Hypothetical Downregulated Pro-inflammatory Genes in HBECs Treated with Ipratropium Bromide

| Gene Symbol | Gene Name | Fold Change (Hypothetical) | Function in Airway Inflammation |

| IL8 | Interleukin 8 | -2.5 | Chemoattractant for neutrophils.[5] |

| CXCL1 | Chemokine (C-X-C motif) ligand 1 | -2.2 | Chemoattractant for neutrophils. |

| CXCL5 | Chemokine (C-X-C motif) ligand 5 | -2.0 | Chemoattractant for neutrophils. |

| CCL2 | Chemokine (C-C motif) ligand 2 | -1.8 | Chemoattractant for monocytes. |

| TNF | Tumor necrosis factor | -1.5 | Pro-inflammatory cytokine.[8] |

| IL6 | Interleukin 6 | -1.7 | Pro-inflammatory cytokine.[8] |

| ICAM1 | Intercellular Adhesion Molecule 1 | -1.6 | Promotes leukocyte adhesion. |

Modulation of Mucus Production and Remodeling Genes

Chronic airway diseases are often characterized by mucus hypersecretion and airway remodeling. Acetylcholine can stimulate mucus secretion and the expression of mucin genes.[3] Muscarinic antagonists have been shown to inhibit these processes.

Table 2: Hypothetical Modulated Mucin and Remodeling-Associated Genes in HBECs Treated with Ipratropium Bromide

| Gene Symbol | Gene Name | Fold Change (Hypothetical) | Function in Airway Biology |

| MUC5AC | Mucin 5AC, oligomeric mucus/gel-forming | -3.0 | Major gel-forming mucin in the airways.[3] |

| MUC5B | Mucin 5B, oligomeric mucus/gel-forming | -2.0 | Important for mucociliary clearance. |

| MMP9 | Matrix metallopeptidase 9 | -1.8 | Involved in tissue remodeling.[5] |

| TIMP1 | TIMP metallopeptidase inhibitor 1 | +1.5 | Inhibitor of matrix metalloproteinases. |

Experimental Protocols

To investigate the gene expression changes hypothesized above, a series of in vitro experiments using primary human bronchial epithelial cells (HBECs) or a suitable cell line like BEAS-2B would be necessary.

Cell Culture and Treatment

Primary HBECs are the preferred model as they most closely represent the in vivo physiology of the airway epithelium.[9][10]

Protocol 1: Culture and Ipratropium Bromide Treatment of Primary HBECs

-

Cell Sourcing: Obtain primary HBECs from commercial vendors or through ethically approved tissue procurement.

-

Cell Culture: Culture HBECs in a specialized bronchial epithelial growth medium. For differentiation studies, an air-liquid interface (ALI) culture system is recommended to mimic the in vivo environment.[11][12]

-

Ipratropium Bromide Preparation: Prepare a stock solution of ipratropium bromide in sterile, nuclease-free water. Further dilutions to final treatment concentrations should be made in the cell culture medium.

-

Treatment: Once cells reach 80-90% confluency (for submerged cultures) or are fully differentiated (for ALI cultures), replace the medium with fresh medium containing various concentrations of ipratropium bromide (e.g., 10 nM, 100 nM, 1 µM). A vehicle control (medium with the same volume of sterile water) should be included.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Optional Co-stimulation: To mimic an inflammatory state, cells can be pre-treated with an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) before or concurrently with ipratropium bromide treatment.

RNA Isolation and Quality Control

High-quality RNA is essential for downstream gene expression analysis.

Protocol 2: RNA Isolation and Quality Control

-

Cell Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the culture vessel using a suitable lysis buffer (e.g., from a commercial RNA isolation kit).

-

RNA Isolation: Isolate total RNA using a column-based RNA purification kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.

-

RNA Integrity: Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for RNA sequencing.

Gene Expression Analysis

Protocol 3: RNA Sequencing (RNA-Seq)

-

Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between ipratropium-treated and control groups.

-

Protocol 4: Quantitative Real-Time PCR (qPCR) for Validation

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.

-

Primer Design: Design or obtain pre-validated primers for the target genes (e.g., IL8, MUC5AC) and at least two stable reference genes (e.g., GAPDH, ACTB).

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.[13]

Signaling Pathways and Visualizations

The anticipated effects of ipratropium bromide on gene expression in bronchial epithelial cells are primarily mediated through the blockade of muscarinic receptor signaling, which in turn inhibits downstream inflammatory pathways like NF-κB.

References

- 1. Muscarinic receptor antagonists and airway inflammation: A systematic review on pharmacological models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. dovepress.com [dovepress.com]

- 6. The Impact of Muscarinic Receptor Antagonists on Airway Inflammation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. qdcxjkg.com [qdcxjkg.com]

- 9. Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation | PLOS One [journals.plos.org]

- 10. Human normal bronchial epithelial cells: a novel in vitro cell model for toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kosheeka.com [kosheeka.com]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. Validation of Reference Genes for Gene Expression Studies by RT-qPCR in HepaRG Cells during Toxicity Testing and Disease Modelling - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacodynamics of Apo-Ipratropium in Isolated Tracheal Ring Preparations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the pharmacodynamics of ipratropium (B1672105), specifically focusing on its action as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors in isolated tracheal smooth muscle. Ipratropium is a non-selective muscarinic antagonist that elicits bronchodilation by blocking the contractile effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system in the airways. This document outlines the theoretical basis of its mechanism of action, detailed experimental protocols for its characterization using isolated guinea pig tracheal ring preparations, and a summary of its quantitative pharmacological parameters. The presented data and methodologies are essential for researchers and professionals involved in the development and evaluation of respiratory therapeutics.

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

Ipratropium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In the airways, the predominant subtype responsible for smooth muscle contraction is the M3 receptor. Acetylcholine (ACh), released from parasympathetic nerve endings, binds to these M3 receptors, initiating a signaling cascade that leads to smooth muscle contraction and bronchoconstriction. Ipratropium, by binding to the same receptors without activating them, prevents ACh from binding and thus inhibits its contractile effect. This antagonism is surmountable, meaning that a sufficient increase in the concentration of the agonist (ACh) can overcome the blocking effect of ipratropium.

The interaction between ipratropium and the M3 receptor can be quantified using Schild analysis, which determines the antagonist's affinity (pA2 value). A Schild plot with a slope not significantly different from unity is the hallmark of competitive antagonism.

Quantitative Pharmacological Data

The following tables summarize the key pharmacodynamic parameters of acetylcholine (a common muscarinic agonist) and ipratropium in isolated guinea pig tracheal ring preparations.

Table 1: Potency of Acetylcholine in Isolated Guinea Pig Trachea

| Parameter | Value | Description |

| pD2 | 6.37 ± 0.06 | The negative logarithm of the molar concentration of acetylcholine that produces 50% of the maximum response.[1] |

| EC50 | 4.27 x 10⁻⁷ M | The molar concentration of acetylcholine that produces 50% of the maximum response. |

Table 2: Potency of Ipratropium as an Inhibitor of Carbachol-Induced Contraction in Isolated Guinea Pig Trachea

| Parameter | Value | Description |

| pIC50 | 9.0 | The negative logarithm of the molar concentration of ipratropium that causes 50% inhibition of the contraction induced by a fixed concentration of carbachol.[2] |

| IC50 | 1 x 10⁻⁹ M | The molar concentration of ipratropium that causes 50% inhibition of the contraction induced by a fixed concentration of carbachol.[2] |

Table 3: Hypothetical Schild Analysis Data for Ipratropium against Acetylcholine in Isolated Guinea Pig Trachea

| Ipratropium Concentration (nM) | Acetylcholine EC50 (nM) | Dose Ratio (DR) | log(DR-1) |

| 0 (Control) | 427 | 1 | - |

| 1 | 1281 | 3 | 0.30 |

| 3 | 3843 | 9 | 0.90 |

| 10 | 12810 | 30 | 1.46 |

Note: This table presents hypothetical data for illustrative purposes, as specific Schild analysis data for ipratropium in guinea pig trachea was not available in the searched literature. The dose ratio is calculated as the ratio of the agonist EC50 in the presence and absence of the antagonist.

Experimental Protocols

Isolated Tracheal Ring Preparation

This protocol describes the standard method for preparing isolated tracheal rings from guinea pigs for in vitro pharmacological studies.

-

Euthanasia and Dissection: Guinea pigs are euthanized by a humane method, such as CO2 asphyxiation followed by cervical dislocation. The trachea is then carefully excised, cleaned of adhering connective tissue and fat, and placed in a petri dish containing cold, oxygenated Krebs-Henseleit solution.

-

Ring Preparation: The trachea is cut into individual rings, each approximately 2-3 mm in width. Care is taken to avoid damaging the cartilaginous structure and the smooth muscle.

-

Mounting in Organ Baths: Each tracheal ring is suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH. One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer.

-

Equilibration and Tensioning: The tracheal rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of 1-1.5 grams. During this time, the Krebs-Henseleit solution is changed every 15-20 minutes.

Cumulative Concentration-Response Curves for Agonists

This protocol is used to determine the potency (EC50) and maximum effect (Emax) of a contractile agonist like acetylcholine or carbachol.

-

Preparation: An equilibrated tracheal ring is prepared as described in section 4.1.

-

Cumulative Addition: The agonist is added to the organ bath in a cumulative manner, with each subsequent concentration being added only after the response to the previous concentration has reached a stable plateau. The concentrations are typically increased in logarithmic or semi-logarithmic steps.

-

Data Recording: The contractile response (in grams of tension) is recorded for each agonist concentration.

-

Data Analysis: The responses are normalized as a percentage of the maximum response obtained. A concentration-response curve is then plotted with the logarithm of the agonist concentration on the x-axis and the percentage response on the y-axis. The EC50 and Emax values are determined from this curve.

Schild Analysis for Competitive Antagonism

This protocol is employed to determine the pA2 value of a competitive antagonist like ipratropium, which is a measure of its affinity for the receptor.

-

Control Curve: A cumulative concentration-response curve for the agonist (e.g., acetylcholine) is first established in the absence of the antagonist.

-

Antagonist Incubation: The preparation is washed, and a fixed concentration of the antagonist (ipratropium) is added to the organ bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

-

Second Agonist Curve: A second cumulative concentration-response curve for the agonist is then generated in the presence of the fixed concentration of the antagonist.

-

Repeat with Different Antagonist Concentrations: Steps 2 and 3 are repeated with at least two other different fixed concentrations of the antagonist.

-

Data Analysis: The EC50 of the agonist is determined for each antagonist concentration. The dose ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

-

Schild Plot Construction: A Schild plot is constructed by plotting the logarithm of (Dose Ratio - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

-

pA2 Determination: For a competitive antagonist, the data points on the Schild plot should fall on a straight line with a slope that is not significantly different from 1.0. The pA2 value is the x-intercept of this line.

Visualizations

Signaling Pathway of Muscarinic Receptor-Mediated Contraction

References

- 1. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of Ipratropium Bromide and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of ipratropium (B1672105) bromide, a cornerstone of therapy for obstructive lung diseases, and its analogs. Ipratropium, a quaternary ammonium (B1175870) derivative of atropine (B194438), exerts its bronchodilatory effect through competitive, non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Understanding the intricate relationship between the chemical structure of ipratropium and its pharmacological activity is paramount for the rational design of novel, more effective, and selective muscarinic antagonists.

Core Principles of Ipratropium's Structural Activity Relationship

The pharmacological activity of ipratropium and its analogs is primarily dictated by modifications to three key structural moieties: the quaternary ammonium head, the ester group, and the tropic acid-derived acyl portion. The quaternary ammonium group is crucial for its anticholinergic activity, providing a permanent positive charge that facilitates binding to the negatively charged muscarinic receptors in the airways.[2] The size and shape of this group are important for optimal receptor interaction.[2]

The ester functional group is a common feature in potent anticholinergic agents, though not an absolute requirement for muscarinic antagonism.[3] The nature of the substituents on the acyl portion, derived from tropic acid in ipratropium, significantly influences potency. Hydrophobic groups, such as phenyl, cyclohexyl, or cyclopentyl rings, are generally required for potent antagonism.[3] The presence of a hydroxyl group on the acyl side chain can enhance potency, likely by participating in hydrogen bonding at the receptor site.[3]

Ipratropium's relatively low lipophilicity contributes to its selectivity for airway muscarinic receptors and minimizes systemic side effects.[2] The bromide counter-ion enhances its water solubility and stability, making it suitable for administration via inhalation.[2]

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data on the binding affinities and potencies of ipratropium and selected analogs at muscarinic receptors. This data is crucial for discerning the impact of specific structural modifications.

| Compound | Modification from Ipratropium | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (pA2/pEC50) | Reference |

| Ipratropium Bromide | - | M1, M2, M3 | Non-selective, high affinity | - | [4] |

| Tiotropium Bromide | Thienyl rings in acyl moiety, different quaternary ammonium group | M1, M2, M3 | ~10-11 fold higher than ipratropium | Longer duration of action | [5] |

| Glycopyrrolate | Different ring system and acyl portion | M1, M2, M3 | High affinity, similar to ipratropium | Longer duration of action than ipratropium | [4] |

| N-methyl-atropine | Methyl instead of isopropyl on the nitrogen | M1, M2, M3 | High affinity | - | [6] |

| N-ethyl-atropine | Ethyl instead of isopropyl on the nitrogen | M1, M2, M3 | High affinity | - | [4] |

| Atropine | Tertiary amine (precursor) | M1, M2, M3 | High affinity | - | [6] |

Key Experimental Protocols

The evaluation of the SAR of ipratropium analogs relies on a combination of in vitro and in vivo experimental models. Below are detailed protocols for two fundamental assays.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay is employed to determine the binding affinity (Ki) of test compounds for different muscarinic receptor subtypes.

1. Membrane Preparation:

-

Cell membranes are prepared from tissues or cell lines expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably expressing human M1, M2, or M3 receptors).

-

The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the unlabeled test compound (ipratropium analog).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist like atropine (1-10 µM).

-

The plates are incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Trachea Assay for Bronchodilator Activity

This ex vivo functional assay assesses the ability of a compound to relax airway smooth muscle, providing a measure of its bronchodilator potency.

1. Tissue Preparation:

-

A male Hartley guinea pig is euthanized, and the trachea is carefully dissected out.

-